REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH2:4]=[CH2:5]>CCCCCC>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH3:3].[CH2:2]1[CH:3]2[CH:5]3[CH:4]=[CH:1][CH:2]([CH:5]2[CH:4]=[CH:1]1)[CH2:3]3
|
Name
|
VOCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH2:4]=[CH2:5]>CCCCCC>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH3:3].[CH2:2]1[CH:3]2[CH:5]3[CH:4]=[CH:1][CH:2]([CH:5]2[CH:4]=[CH:1]1)[CH2:3]3
|
Name
|
VOCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH2:4]=[CH2:5]>CCCCCC>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH3:3].[CH2:2]1[CH:3]2[CH:5]3[CH:4]=[CH:1][CH:2]([CH:5]2[CH:4]=[CH:1]1)[CH2:3]3
|
Name
|
VOCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH2:4]=[CH2:5]>CCCCCC>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH3:3].[CH2:2]1[CH:3]2[CH:5]3[CH:4]=[CH:1][CH:2]([CH:5]2[CH:4]=[CH:1]1)[CH2:3]3
|
Name
|
VOCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH2:4]=[CH2:5]>CCCCCC>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH3:3].[CH2:2]1[CH:3]2[CH:5]3[CH:4]=[CH:1][CH:2]([CH:5]2[CH:4]=[CH:1]1)[CH2:3]3
|
Name
|
VOCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |